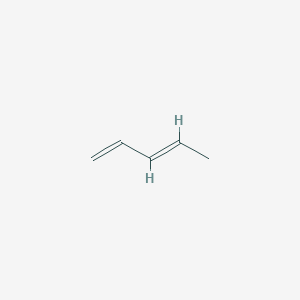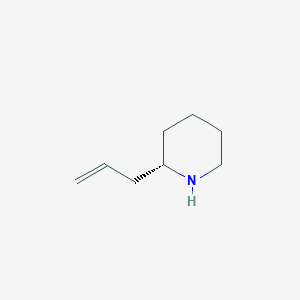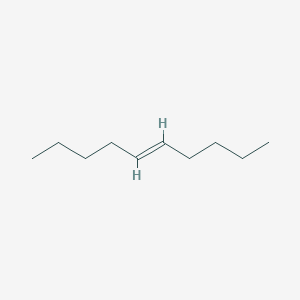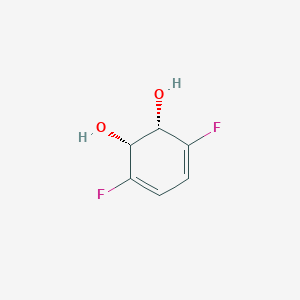
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol, also known as DFH, is a synthetic compound that has been widely used in scientific research due to its unique properties. This compound has been found to exhibit various biochemical and physiological effects, making it a valuable tool in the study of biological systems. In
Mechanism Of Action
The mechanism of action of (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol is not fully understood, but it is believed to act as a competitive inhibitor of enzymes and as a modulator of protein-ligand interactions. (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol is thought to bind to the active site of enzymes, preventing the substrate from binding and inhibiting the enzyme's activity. In addition, (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been found to bind to a variety of different proteins, altering their conformation and activity.
Biochemical And Physiological Effects
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been found to exhibit a number of biochemical and physiological effects, making it a valuable tool in the study of biological systems. (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been found to inhibit the activity of a number of enzymes involved in drug metabolism, making it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's disease. In addition, (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been found to alter the activity of ion channels and neurotransmitter receptors, suggesting that it may have potential as a therapeutic agent for neurological disorders.
Advantages And Limitations For Lab Experiments
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has a number of advantages as a tool for scientific research, including its potency as an enzyme inhibitor, its ability to bind to a variety of different proteins, and its potential as a drug candidate. However, there are also limitations to the use of (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol in lab experiments. (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been found to exhibit non-specific effects on some enzymes and proteins, making it difficult to interpret the results of experiments. In addition, (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol is a synthetic compound, and its effects on biological systems may not accurately reflect the effects of naturally occurring compounds.
Future Directions
There are a number of future directions for research involving (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol. One area of research is the development of new drugs based on the structure of (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol. (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been found to be a potent inhibitor of a number of enzymes involved in drug metabolism, making it a potential drug candidate for the treatment of diseases such as cancer and Alzheimer's disease. Another area of research is the study of (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol's effects on ion channels and neurotransmitter receptors, which may have implications for the treatment of neurological disorders. Finally, research is needed to better understand the mechanism of action of (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol, which may lead to the development of more potent and specific enzyme inhibitors.
Synthesis Methods
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol can be synthesized using a number of different methods, including the Diels-Alder reaction and the Grignard reaction. One common method for synthesizing (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol is through the Diels-Alder reaction between 1,3-butadiene and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone. This reaction yields a Diels-Alder adduct, which can be further converted into (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol through a series of chemical reactions.
Scientific Research Applications
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been used in a variety of scientific research applications, including the study of enzyme-catalyzed reactions, protein-ligand interactions, and the development of new drugs. (1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol has been found to be a potent inhibitor of a number of enzymes, including cytochrome P450 and monoamine oxidase. It has also been used as a model ligand in the study of protein-ligand interactions, due to its ability to bind to a variety of different proteins.
properties
CAS RN |
131788-75-5 |
|---|---|
Product Name |
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol |
Molecular Formula |
C6H6F2O2 |
Molecular Weight |
148.11 g/mol |
IUPAC Name |
(1S,2R)-3,6-difluorocyclohexa-3,5-diene-1,2-diol |
InChI |
InChI=1S/C6H6F2O2/c7-3-1-2-4(8)6(10)5(3)9/h1-2,5-6,9-10H/t5-,6+ |
InChI Key |
UVCHENBXWCRTKH-OLQVQODUSA-N |
Isomeric SMILES |
C1=C([C@@H]([C@@H](C(=C1)F)O)O)F |
SMILES |
C1=C(C(C(C(=C1)F)O)O)F |
Canonical SMILES |
C1=C(C(C(C(=C1)F)O)O)F |
synonyms |
3,5-Cyclohexadiene-1,2-diol,3,6-difluoro-,cis-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



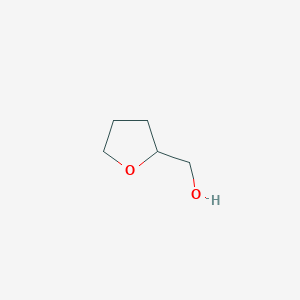
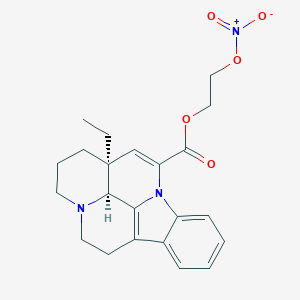
![Methyl 3-(4-aminophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B166789.png)
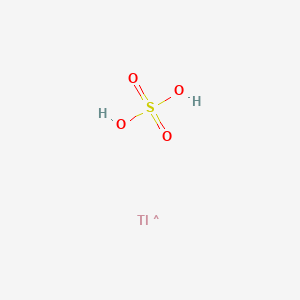
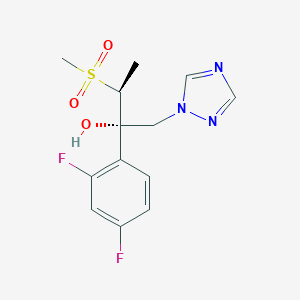
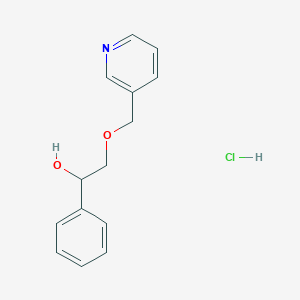
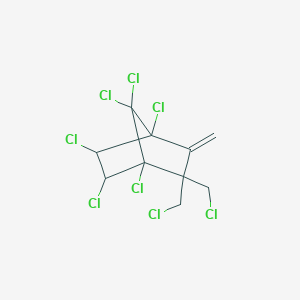
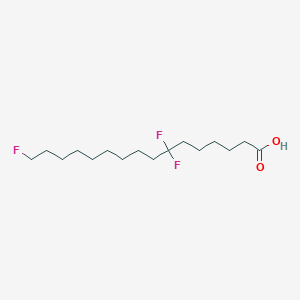
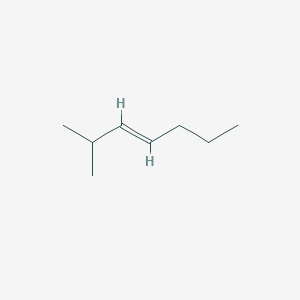
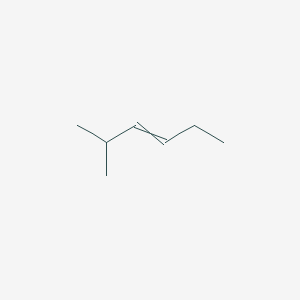
![2,11,20,29,37,39-Hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine;oxovanadium(2+)](/img/structure/B166809.png)
